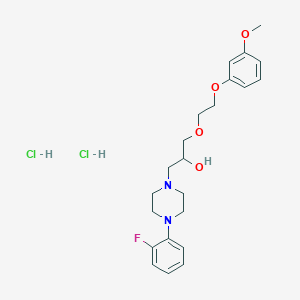

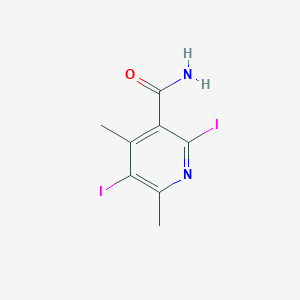

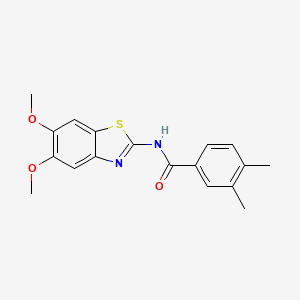

4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine involves various strategies. For instance, the synthesis of spirocyclic 3H-pyrrol-4-amines, which are structurally related to the target compound, has been achieved through a Rh2(OAc)4-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with 2H-azirines, leading to spirocyclic derivatives of 3H-pyrrol-4-amine . Additionally, the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone followed by cyclodehydration has been used to synthesize oxazole derivatives . These methods could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl groups is influenced by the electronic effects of substituents. For example, the sulfonyl group can transmit electronic effects to the overall molecular π-electron system of 2,5-diaryloxazole, as demonstrated in the study of oxazole derivatives . This electronic transmission could be relevant to the target compound, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be quite diverse. In the context of the target compound, the sulfonyl group could participate in various chemical reactions. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the use of sulfonyl groups in the formation of heterocyclic compounds with potential biological activity . This suggests that the sulfonyl moiety in the target compound may also be reactive towards the formation of heterocycles or in interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can be quite distinctive. For example, the fluorescence derivatization reagents containing sulfonyl groups have been evaluated for their reactivity with various functional groups, optimizing reaction conditions for the formation of fluorescent ester and amide derivatives . This indicates that the target compound may also exhibit specific reactivity patterns and could potentially be used in fluorescence-based applications. Additionally, the synthesis and characterization of acyclic sulfur−nitrogen compounds provide insights into the electron delocalization and bond lengths in sulfonyl-nitrogen derivatives, which could be relevant to understanding the properties of the target compound .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A compound related to 4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine was synthesized starting from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, which was converted into various derivatives, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, through several reaction steps. These newly synthesized compounds were evaluated for their antimicrobial activities, and the study revealed that most compounds exhibited good to moderate antimicrobial activity, except for a few which showed no significant activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Spectroscopic and Luminescence Properties

A study on 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl derivatives demonstrated the ability of the sulfonyl group to transmit electronic effects of substituents to the molecular π-electron system of 2,5-diaryloxazole. The compounds displayed solvation fluorochromia in polar solvents, with some exhibiting a Stokes shift exceeding 200 nm, indicating significant changes in their electronic properties and potential for use in various scientific applications (Fedyunyaeva & Shershukov, 1993).

Polymer and Material Science

A polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone was studied for its structure through spectroscopic and magnetic resonance techniques. The analysis helped in understanding the bonding and structural details of the polymer, which is crucial for its application in material science and engineering (Paventi, Chan, & Hay, 1996).

Fluorescent Molecular Probes

Compounds with a structure related to 4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine were synthesized to create new fluorescent solvatochromic dyes. These dyes, characterized by a "push-pull" electron transfer system, showed strong solvent-dependent fluorescence correlated with solvent polarity, making them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S/c22-17-8-10-18(11-9-17)29(26,27)21-20(24-14-15-5-4-12-23-13-15)28-19(25-21)16-6-2-1-3-7-16/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZMAXLCLLCADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)